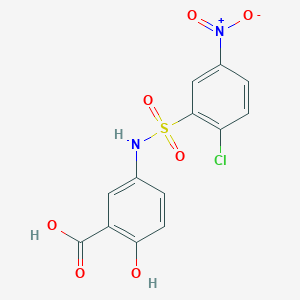
5-(2-Chloro-5-nitrobenzenesulfonamido)-2-hydroxybenzoic acid
Overview
Description
5-(2-Chloro-5-nitrobenzenesulfonamido)-2-hydroxybenzoic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a chloro, nitro, and sulfonamido group attached to a benzenesulfonamide structure, which is further linked to a hydroxybenzoic acid moiety. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-nitrobenzenesulfonamido)-2-hydroxybenzoic acid typically involves a multi-step process. One common method starts with the nitration of 2-chlorobenzenesulfonamide to introduce the nitro group. This is followed by a sulfonation reaction to attach the sulfonamido group. The final step involves the coupling of the resulting intermediate with 2-hydroxybenzoic acid under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-5-nitrobenzenesulfonamido)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The sulfonamido group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted benzenesulfonamides.
Scientific Research Applications
5-(2-Chloro-5-nitrobenzenesulfonamido)-2-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-5-nitrobenzenesulfonamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules, thereby modulating their activity. The nitro group, in particular, plays a crucial role in its biological activity by participating in redox reactions and generating reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrobenzenesulfonamide
- 2-Chloro-5-nitrobenzoic acid
- 2-Chloro-5-nitrobenzenesulfonyl chloride
Uniqueness
5-(2-Chloro-5-nitrobenzenesulfonamido)-2-hydroxybenzoic acid is unique due to the presence of both sulfonamido and hydroxybenzoic acid moieties, which confer distinct chemical properties and reactivity. This combination is not commonly found in other similar compounds, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
5-[(2-chloro-5-nitrophenyl)sulfonylamino]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O7S/c14-10-3-2-8(16(20)21)6-12(10)24(22,23)15-7-1-4-11(17)9(5-7)13(18)19/h1-6,15,17H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWHQRWSXVDVOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301167145 | |
| Record name | 5-[[(2-Chloro-5-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301167145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328028-30-4 | |
| Record name | 5-[[(2-Chloro-5-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328028-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[(2-Chloro-5-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301167145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Oxabicyclo[3.3.1]non-6-en-2-one](/img/structure/B3382306.png)


![4-{[(1,1-Dioxidotetrahydrothien-3-yl)amino]sulfonyl}benzoic acid](/img/structure/B3382327.png)

![3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid](/img/structure/B3382359.png)

![3-[4-(Morpholine-4-sulfonyl)phenyl]propanoic acid](/img/structure/B3382368.png)
![3-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3382374.png)




